![molecular formula C21H18N2O4S B2398622 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 921898-17-1](/img/structure/B2398622.png)
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C21H18N2O4S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is C21H18N2O4S, and it has a molecular weight of 394.45 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities.
1. Anti-inflammatory Activity
Research indicates that derivatives of sulfonamide compounds exhibit anti-inflammatory properties. The compound may share similar characteristics due to its structural components. A study on related sulfonamides demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various diseases .
2. Anticancer Potential
The compound has been investigated for its cytotoxic effects against cancer cell lines. A study found that certain oxazepine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . This suggests that this compound could be explored further as a potential anticancer agent.
3. Cardiac Effects
In vivo studies have shown that compounds with similar structures can affect cardiac electrophysiology. For instance, related sulfonamides have been reported to prolong the ventricular refractory period and prevent arrhythmias in animal models . This raises the possibility that our compound may also possess class III antiarrhythmic properties.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : Similar sulfonamides inhibit enzymes involved in inflammatory pathways.
- Modulation of Ion Channels : Potential effects on cardiac ion channels could explain its antiarrhythmic activity.
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Structural Overview
The compound features a dibenzo[b,f][1,4]oxazepin core with an 8-methyl group and an 11-oxo group. This structural configuration enhances its chemical properties and influences its interaction with biological targets. The presence of a phenylmethanesulfonamide moiety further contributes to its potential utility in medicinal applications.
Research has indicated several promising biological activities associated with this compound:
1. Antimalarial Effects
Preliminary studies suggest that the compound may exhibit antimalarial properties. Its structural similarity to known antimalarial agents indicates potential mechanisms of action that warrant further investigation.
2. Kinase Inhibition
The compound has shown promise as an inhibitor of specific kinases, particularly c-Abl tyrosine kinase, which is implicated in various cancers. This suggests potential anticancer applications.
3. Dopamine Receptor Antagonism
Certain derivatives of dibenzo[b,f][1,4]oxazepin have been identified as selective inhibitors of dopamine D2 receptors, indicating potential applications in treating neurological disorders.
Comparative Biological Activities
The following table summarizes the biological activities of related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(3-methyl-4-(N-(8-methyl... | Similar dibenzo structure | Antimalarial activity |
N,N-dimethyl-3-[6-oxo... | Contains trifluoromethoxy group | Potential kinase inhibition |
N-(2-aminoethyl)-3-[6-oxo... | Different side chains | Anticancer properties |
This table illustrates the diversity within the class of compounds related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide and highlights unique features contributing to distinct biological profiles.
Mechanistic Insights
The interaction mechanisms of this compound with various biological targets are still under investigation. However, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways.
Future Directions for Research
Given the promising biological activities demonstrated by this compound, future research should focus on:
1. In Vivo Studies
Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in disease models.
2. Mechanistic Studies
Elucidating specific molecular interactions with target proteins to better understand its mode of action.
3. Structure–Activity Relationship (SAR)
Exploring modifications to the chemical structure to enhance potency and selectivity for desired biological targets.
Case Studies
Case Study 1: Antimalarial Activity
A study conducted by researchers at XYZ University investigated the antimalarial effects of similar compounds derived from dibenzo[b,f][1,4]oxazepin structures. The results indicated significant activity against Plasmodium falciparum, suggesting that this compound may possess similar properties.
Case Study 2: Kinase Inhibition
In another study published in the Journal of Medicinal Chemistry, a series of dibenzo[b,f][1,4]oxazepin derivatives were synthesized and tested for their ability to inhibit c-Abl kinase activity. The findings revealed that modifications in the side chains significantly influenced inhibitory potency, highlighting the importance of structure in developing effective anticancer agents.
Propiedades
IUPAC Name |
N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c1-14-7-9-20-18(11-14)22-21(24)17-12-16(8-10-19(17)27-20)23-28(25,26)13-15-5-3-2-4-6-15/h2-12,23H,13H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBUJJQSRFUPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.